molecular formula C12H16N2O3 B8414312 4-Ethyl-2-(4-nitrophenyl)morpholine CAS No. 1010384-43-6

4-Ethyl-2-(4-nitrophenyl)morpholine

Cat. No. B8414312
M. Wt: 236.27 g/mol
InChI Key: ZRWCEEVNQSJDRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08471005B2

Procedure details

Combined 4-Ethyl-2-(4-nitro-phenyl)-morpholine (3.00 g, 0.0127 mol) with Methanol (300 mL, 6 mol) and add Ammonium formate (5.6 g, 0.089 mol) then 10% Pd/C, 50% wet (0.88 g, 0.00041 mol). Stir under N2 overnight. Filtered through Celite and concentrated. Partitioned between aq. Na2CO3 and EtOAc, the organics were dried (MgSO4), filtered. To give 4-(4-Ethyl-morpholin-2-yl)-phenylamine as yellowish oil which solidified upon standing (2.45 grams). 1H-NMR (CDCl3) δ 7.17 (d, J=8.4 Hz, 2H), 6.68-6.65 (m, 2H), 4.47 (dd, J=10.4, 2.3 Hz, 1H), 4.05-4.01 (m, 1H), 3.90-3.84 (m, 1H), 3.84 (dt, J=11.6, 2.4 Hz, 1H), 3.66 (broad s, 2H), 2.94-2.90 (m, 1H), 2.84-2.81 (m, 1H), 2.46 (q, J=7.2, 2H), 2.2 (dt, J=8.1, 11.5 Hz, 1H), 2.05 (t, J=11.0 Hz, 1H), 1.12 (t, J=7.2 Hz, 1H); LC/MS (ESI+): 207 (M+H).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:3]1[CH2:8][CH2:7][O:6][CH:5]([C:9]2[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=2)[CH2:4]1)[CH3:2].CO.C([O-])=O.[NH4+]>[Pd]>[CH2:1]([N:3]1[CH2:8][CH2:7][O:6][CH:5]([C:9]2[CH:14]=[CH:13][C:12]([NH2:15])=[CH:11][CH:10]=2)[CH2:4]1)[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C(C)N1CC(OCC1)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
300 mL
Type
reactant
Smiles
CO
Name
Quantity
5.6 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
Stir under N2 overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Partitioned between aq. Na2CO3 and EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organics were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(C)N1CC(OCC1)C1=CC=C(C=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.